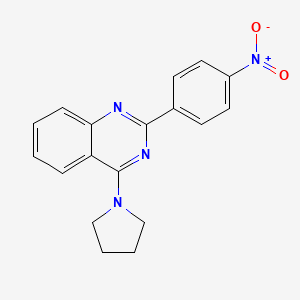

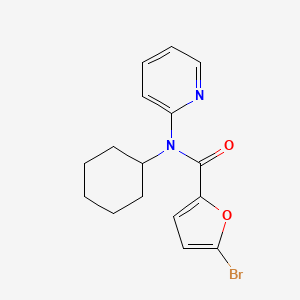

![molecular formula C11H13N3OS B5508753 3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)

3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazole compounds, including variations like 3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole , play a significant role in organic chemistry due to their diverse biological activities and application in corrosion inhibition. These compounds are synthesized through reactions that are often exothermic, spontaneous, and energetically favorable at room temperature. The specific structure and substituents of triazole derivatives can significantly influence their reactivity and biological activities (Srivastava et al., 2016).

Synthesis Analysis

The synthesis of This compound derivatives generally involves condensation reactions, starting from basic triazole compounds and incorporating various substituents through reactions with halides, aldehydes, or acids. These processes are designed to introduce specific functional groups, leading to a wide range of derivatives with tailored properties for desired applications. The conditions under which these syntheses occur, including the use of specific reagents and temperatures, play a crucial role in the yield and purity of the final products.

Molecular Structure Analysis

The molecular structure of This compound derivatives is characterized using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. These methods provide detailed information about the bond lengths, angles, and overall geometry of the compound. For instance, density functional theory (DFT) calculations can be used to predict the energetic feasibility of the synthesis and to compare theoretical bond lengths with experimental data, offering insights into the compound's structural stability and reactivity.

Chemical Reactions and Properties

This compound derivatives undergo various chemical reactions, including with acids, bases, and oxidizing agents, which can alter their functional groups and overall reactivity. The presence of the triazole ring confers a unique set of chemical properties, such as the ability to act as ligands in coordination compounds, offering potential for catalysis and other applications. The compound's reactivity can be further analyzed through molecular electrostatic potential surfaces and electronic parameters, providing insights into its behavior in biological systems.

Physical Properties Analysis

The physical properties of This compound derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including its bioavailability and stability under various conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the applications and biological activities of This compound derivatives. Theoretical studies, such as DFT calculations and molecular dynamics simulations, complement experimental findings to predict the compound's behavior in chemical reactions and in biological environments.

- Srivastava, A. K., Kumar, A., Misra, N., Manjula, P. S., Sarojini, B., & Narayana, B. (2016). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. Journal of Molecular Structure. Link to the study.

科学的研究の応用

Anticancer Research

One study involved the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, demonstrating their potential against a panel of 60 cell lines derived from nine cancer types. This highlights the role of triazole derivatives in developing new anticancer agents (Bekircan et al., 2008).

Biological Evaluation and Synthesis of Novel Compounds

Another study focused on the synthesis, characterization, and evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings, showcasing their antioxidant and α-glucosidase inhibitory activities. This suggests the utility of triazole derivatives in developing compounds with significant biological activities (Pillai et al., 2019).

Chemical Synthesis and Reactivity

Further research into 1,2,4-triazole derivatives has led to the discovery of new compounds with varied functional groups, expanding the chemical diversity and potential applications of these compounds in medicinal chemistry and drug design. For instance, the alkylation, aminomethylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols have been explored, yielding new 3-sulfanyl-1,2,4-triazoles with potential biological activity (Kaldrikyan et al., 2016).

Molecular Dynamics and Theoretical Studies

The theoretical analysis of triazole compounds, including density functional theory (DFT) calculations and molecular dynamics simulations, has been instrumental in understanding their electronic properties, reactivity, and potential biological activities. This theoretical approach aids in the rational design of new compounds with desired biological activities (Srivastava et al., 2016).

作用機序

Safety and Hazards

The safety and hazards associated with “3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. Some similar compounds, like anisyl alcohol, are known to cause skin irritation and serious eye damage .

将来の方向性

特性

IUPAC Name |

5-[(4-ethoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-15-10-5-3-9(4-6-10)7-16-11-12-8-13-14-11/h3-6,8H,2,7H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFWKPARKARSTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)

![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)

![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)

![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)

![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)

![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)